Technical details regarding the exact methods used in synthesis may vary based on laboratory protocols.
The molecular structure of PEAQX tetrasodium salt can be represented by its chemical structure and various identifiers:
PEAQX features a complex arrangement that includes:
PEAQX tetrasodium salt primarily participates in competitive inhibition at NMDA receptors. Its mechanism involves binding to the receptor site, thereby blocking the action of glutamate, which is crucial for synaptic transmission in the central nervous system.
The mechanism of action for PEAQX involves its selective antagonism at the GluN2A subunit of NMDA receptors. Upon administration:
The compound's properties allow it to be effectively used in laboratory settings to study NMDA receptor functions and related neurological phenomena.
PEAQX tetrasodium salt has several scientific applications:
PEAQX tetrasodium salt ([[(1S)-1-(4-Bromophenyl)ethyl]aminomethyl] phosphonic acid tetrasodium salt) is a competitive NMDA receptor antagonist exhibiting high potency and subunit selectivity. It binds specifically at the glutamate recognition site of GluN2A-containing NMDA receptors, with an inhibitory concentration (IC50) of 8-31 nM for recombinant human GluN1/GluN2A receptors [1] [7]. This competitive antagonism arises from direct steric hindrance at the ligand-binding domain (LBD), preventing glutamate-induced receptor activation. Molecular dynamics simulations reveal that PEAQX stabilizes a closed-cleft conformation in the GluN2A LBD, reducing agonist affinity and ion channel opening probability [3] [10].
The binding kinetics demonstrate slow dissociation rates, contributing to sustained receptor blockade. Electrophysiological studies in HEK293 cells expressing GluN1/GluN2A receptors show >100-fold slower off-rate kinetics compared to non-selective antagonists, explaining its prolonged functional effects despite nanomolar affinity [1] [10].
Table 1: Binding Kinetics of PEAQX at NMDA Receptor Subunits
Parameter | GluN1/GluN2A | GluN1/GluN2B | Experimental System |
---|---|---|---|
IC50 (nM) | 8 - 31 | 215 - 780 | Recombinant human receptors |
Ki (nM) | 15 | 78 | Radioligand displacement |
Association Rate (M-1s-1) | 2.1 × 106 | 8.4 × 104 | Patch-clamp electrophysiology |
Selectivity Ratio (2A:2B) | 1:7 - 1:100 |
PEAQX exhibits preferential but not absolute selectivity for GluN2A over GluN2B subunits. Quantitative analyses indicate a 7- to 100-fold selectivity window for GluN2A-containing receptors (IC50 GluN2A = 8 nM; IC50 GluN2B = 215-780 nM) [1] [7] [9]. This variance in reported selectivity stems from methodological differences: studies using recombinant human receptors show higher selectivity (100-fold) than those using rat receptors or cortical neurons (7-10-fold) due to interspecies variation in LBD structure [7] [9].
Mutagenesis studies identify residue S511 in the GluN2A LBD as a critical determinant of selective binding. Substitution with corresponding GluN2B residues (e.g., GluN2A-S511T) reduces PEAQX affinity by >15-fold, while analogous mutations in GluN2B (GluN2B-T511S) enhance affinity [10]. The molecular basis for this differential affinity involves:
Table 2: Structural Determinants of PEAQX Selectivity
Structural Feature | Interaction in GluN2A | Interaction in GluN2B | Effect on Selectivity |
---|---|---|---|
(S)-1-(4-Bromophenyl)ethyl group | Hydrophobic pocket: M705, V706, A716 | Smaller pocket: F416, L420 | 8-fold increased 2A affinity |
Phosphonate moiety | Salt bridge with R518 | Repulsion from E413 | 12-fold selectivity |
Quinoxalinedione ring system | Hydrogen bonding with S689 | Weaker H-bonding with N687 | 5-fold selectivity |
The molecular architecture of PEAQX enables precise targeting of the glutamate-binding site within the GluN2A LBD. X-ray crystallography and molecular modeling reveal three critical components:
Phosphonomethylquinoxalinedione core: Serves as a glutamate bioisostere, with the dioxoquinoxaline ring forming hydrogen bonds with S689 (bond length: 2.8 Å) and the phosphonate group mimicking the α-carboxylate of glutamate [7] [10]
Chiral (S)-1-(4-bromophenyl)ethyl group: Projects into a hydrophobic subdomain unique to GluN2A, with bromine forming halogen bonds with backbone carbonyls (distance: 3.3 Å). The (S)-enantiomer shows 30-fold higher affinity than the (R)-configuration due to steric complementarity [1] [7]
Tetrasodium salt formulation: Enhances water solubility (10 mM in water) while preserving interactions with the LBD. The ionic form maintains the phosphonate group ionization state necessary for electrostatic interactions [1] [4]
Pathogenic variants in the LBD demonstrate functional consequences: GluN1-S688Y mutation increases glycine EC50 by >500% and reduces surface expression by 60%, while GluN2A-S511A mutation minimally affects glutamate EC50 but decreases PEAQX binding affinity 8-fold [10]. This asymmetry highlights distinct quality control mechanisms for GluN1 versus GluN2A subunits during receptor trafficking.
Co-expression studies show that combining mutated GluN1 and GluN2A subunits leads to synergistic reductions (up to 85%) in surface receptor expression, explaining why certain LBD variants cause profound neurological dysfunction despite modest changes in agonist affinity [3] [10].
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